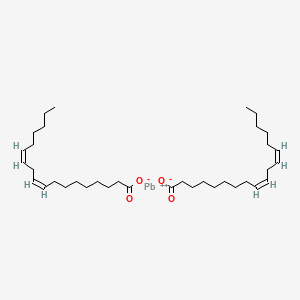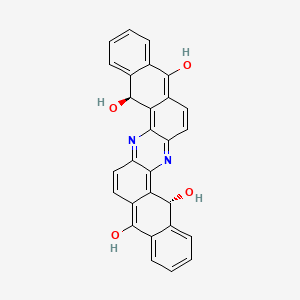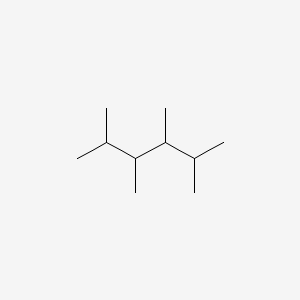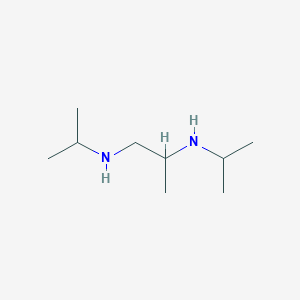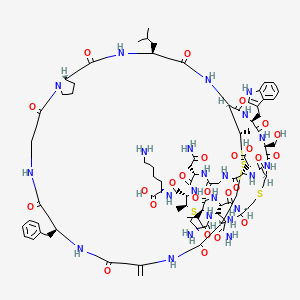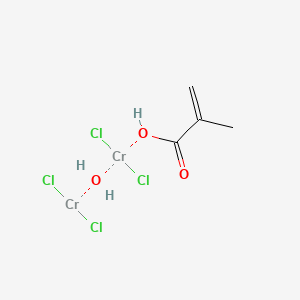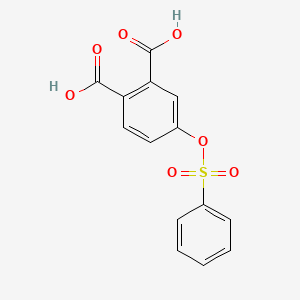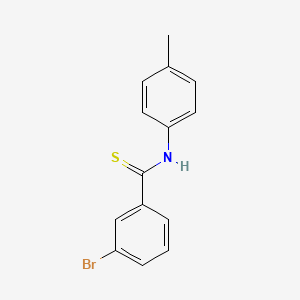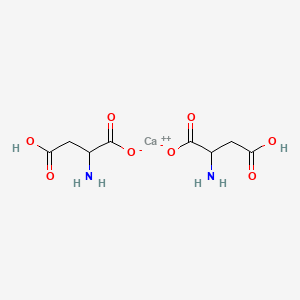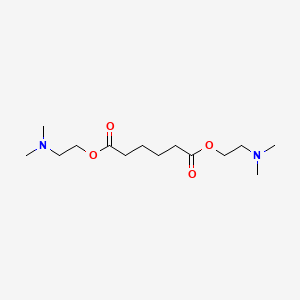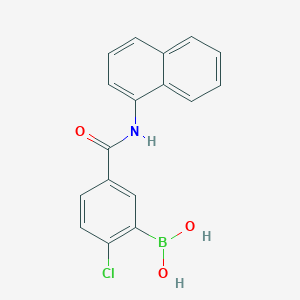
2-Chloro-5-(1-naphthylcarbamoyl)benzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(1-naphthylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro group, a naphthylcarbamoyl group, and a boronic acid moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-naphthylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-chloro-5-nitrobenzeneboronic acid with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-Chloro-5-(1-naphthylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-5-(1-naphthylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 2-Chloro-5-(1-naphthylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The naphthylcarbamoyl group can enhance the compound’s binding affinity and specificity towards certain biological targets.
相似化合物的比较
2-Chloro-5-(1-naphthylcarbamoyl)benzeneboronic acid can be compared with other boronic acid derivatives, such as:
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid: Similar structure but with a methylcarbamoyl group instead of a naphthylcarbamoyl group.
2-Chloro-5-(phenylcarbamoyl)benzeneboronic acid: Contains a phenylcarbamoyl group, offering different chemical and biological properties.
The uniqueness of this compound lies in its naphthylcarbamoyl group, which can provide enhanced binding interactions and specificity in various applications.
属性
分子式 |
C17H13BClNO3 |
|---|---|
分子量 |
325.6 g/mol |
IUPAC 名称 |
[2-chloro-5-(naphthalen-1-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C17H13BClNO3/c19-15-9-8-12(10-14(15)18(22)23)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-10,22-23H,(H,20,21) |
InChI 键 |
HARUKOMGQZHXNX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




